Benzene-1,3,5-triyl triformate
Overview
Description
Benzene-1,3,5-triyl triformate is a chemical compound known for its role as a convenient and efficient carbon monoxide source in carbonylation reactions. It is a non-reacting compound that has found significant applications in various synthetic processes, particularly in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene-1,3,5-triyl triformate can be synthesized through the condensation reaction of benzene-1,3,5-tricarbaldehyde with trifluoromethanesulfonic acid . This reaction typically requires controlled conditions to ensure the formation of the desired product without side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing advanced techniques and equipment to maintain the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions: Benzene-1,3,5-triyl triformate primarily undergoes carbonylation reactions, where it serves as a carbon monoxide source. These reactions are catalyzed by various reagents, including palladium and other transition metals .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include palladium catalysts, iminoquinones, and aryl iodides . The reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields and selectivity.
Major Products Formed: The major products formed from reactions involving this compound include aryl p-amino benzoates and various substituted 2-oxo-dihydropyrroles . These products are valuable intermediates in the synthesis of more complex organic molecules.
Scientific Research Applications
Benzene-1,3,5-triyl triformate has a wide range of applications in scientific research. In chemistry, it is used as a carbon monoxide source in carbonylation reactions, facilitating the synthesis of various carbonyl-containing compounds . In biology and medicine, it is employed in the synthesis of pharmaceutical intermediates and active ingredients . Additionally, it has industrial applications in the production of fine chemicals and advanced materials .
Mechanism of Action
The mechanism by which benzene-1,3,5-triyl triformate exerts its effects involves the release of carbon monoxide under specific reaction conditions. This carbon monoxide then participates in carbonylation reactions, forming carbonyl-containing products . The molecular targets and pathways involved in these reactions are primarily dictated by the nature of the catalysts and substrates used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to benzene-1,3,5-triyl triformate include other carbon monoxide-releasing molecules such as formic acid and carbonyl diimidazole . These compounds also serve as carbon monoxide sources in various synthetic processes.
Uniqueness: What sets this compound apart from other similar compounds is its non-reacting nature and efficiency as a carbon monoxide source . It provides a safer and more convenient alternative to gaseous carbon monoxide, which is toxic and difficult to handle .
Properties
IUPAC Name |
(3,5-diformyloxyphenyl) formate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O6/c10-4-13-7-1-8(14-5-11)3-9(2-7)15-6-12/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWORRNYHQAREB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC=O)OC=O)OC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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